
5-Cyclopropyl-1H-pyrazol-3(2H)-one
Overview
Description
5-Cyclopropyl-1H-pyrazol-3(2H)-one: is a heterocyclic compound that features a pyrazole ring substituted with a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropyl-1H-pyrazol-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropyl hydrazine with 1,3-diketones or β-keto esters. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and under reflux conditions to facilitate cyclization and formation of the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Cyclopropyl-1H-pyrazol-3(2H)-one can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide. These reactions can lead to the formation of pyrazole derivatives with additional functional groups.
Reduction: Reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of reduced pyrazole derivatives.
Substitution: The compound can participate in substitution reactions, where the hydrogen atoms on the pyrazole ring are replaced by other substituents. Common reagents for these reactions include halogens and organometallic compounds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents).
Major Products Formed:
Oxidation: Pyrazole derivatives with hydroxyl or carbonyl groups.
Reduction: Reduced pyrazole derivatives with hydrogenated rings.
Substitution: Halogenated or alkylated pyrazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
5-Cyclopropyl-1H-pyrazol-3(2H)-one has been investigated for its potential as an anticancer agent. Studies have shown that pyrazole derivatives can inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. For instance, a series of 3-amino-5-cyclopropyl-1H-pyrazole derivatives demonstrated promising activity against CDK2 and CDK16, suggesting their potential use in cancer treatment . The structure-activity relationship (SAR) studies indicate that modifications to the pyrazole ring can enhance selectivity and potency against specific cancer types.
Antimicrobial Properties
Research indicates that compounds containing the pyrazole moiety exhibit antimicrobial properties. For example, certain derivatives have shown effectiveness against various bacterial strains and fungi, making them candidates for developing new antimicrobial agents . The mechanism often involves interference with microbial enzyme systems or cellular processes.
Drug Development
Targeting Kinases
The compound serves as a lead structure for developing kinase inhibitors. The flexibility and binding characteristics of the pyrazole scaffold allow it to interact with multiple kinase targets, which is advantageous in designing drugs for diseases such as cancer and inflammatory disorders . Notably, this compound has been utilized in synthesizing more complex inhibitors targeting p21-activated kinase (PAK4), which is implicated in various cancers .
Antileishmanial Agents
Recent studies have highlighted the efficacy of pyrazole derivatives against Leishmania species, responsible for leishmaniasis. Compounds derived from this compound have shown significant in vitro potency against Leishmania infantum, indicating their potential as effective treatments for this disease . The pharmacokinetic profiles of these compounds are also promising, suggesting they could lead to safe oral therapies.
Synthetic Applications
Building Block in Organic Synthesis
this compound is utilized as a building block in organic synthesis, allowing chemists to create more complex molecules through various reactions. Its reactivity can be exploited to synthesize novel compounds with desired biological activities . For instance, it has been used in the synthesis of substituted quinazolines and other heterocycles that possess therapeutic potential.
Case Studies
Mechanism of Action
The mechanism of action of 5-Cyclopropyl-1H-pyrazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target being studied.
Comparison with Similar Compounds
- 3-Amino-5-cyclopropyl-1H-pyrazole
- 5-Amino-3-cyclopropylpyrazole
- 3-Cyclopropyl-1H-pyrazol-5-amine
Comparison: 5-Cyclopropyl-1H-pyrazol-3(2H)-one is unique due to the presence of the cyclopropyl group and the pyrazole ring. Compared to similar compounds, it offers distinct reactivity and stability, making it a valuable compound in various research and industrial applications. Its structural features allow for diverse chemical modifications, enhancing its utility in synthetic chemistry and drug design.
Biological Activity
5-Cyclopropyl-1H-pyrazol-3(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
This compound features a pyrazole ring with a cyclopropyl group at the 5-position. Its molecular formula is , and it has been identified as an important scaffold in drug discovery due to its ability to interact with various biological targets.
Inhibition of Kinases
Research indicates that this compound acts as an inhibitor of specific kinases, which are critical in various signaling pathways. For instance, it has shown efficacy against human dihydroorotate dehydrogenase (DHODH), a target involved in pyrimidine biosynthesis, which is essential for DNA and RNA synthesis .
Antiparasitic Activity
In studies evaluating antiparasitic properties, this compound demonstrated significant activity against certain protozoan parasites. The compound's mechanism involves interference with metabolic pathways crucial for parasite survival .
Neurotropic Effects
Additionally, the compound has been investigated for neurotropic activity. Preclinical studies suggest potential benefits in neuroprotection and cognitive enhancement, although further research is needed to fully understand its effects on the central nervous system .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : By binding to the active sites of kinases and other enzymes, the compound can modulate their activity, leading to altered cellular signaling.
- Receptor Interaction : The compound may also interact with various receptors, influencing physiological responses such as inflammation and pain perception .
Table 1: Summary of Biological Activities
Case Study: Antiviral Efficacy
In a notable study, this compound was evaluated for its antiviral properties against measles virus. The results indicated that the compound effectively inhibited viral replication in vitro, showcasing its potential as an antiviral agent .
Properties
IUPAC Name |
5-cyclopropyl-1,2-dihydropyrazol-3-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c9-6-3-5(7-8-6)4-1-2-4/h3-4H,1-2H2,(H2,7,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONAVRRIFDWJRIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=O)NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70476793 | |
Record name | 5-Cyclopropyl-1,2-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70476793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
199125-36-5 | |
Record name | 5-Cyclopropyl-1,2-dihydro-3H-pyrazol-3-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70476793 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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